Actinopyrone C

structural elucidation natural product chemistry biosynthetic gene cluster

Actinopyrone C is a γ-pyrone polyketide antibiotic first isolated from the actinomycete Streptomyces pactum S12538. It is structurally related to piericidin A1 but is distinguished by its unique α-methoxy-γ-pyrone core and a C17 polyunsaturated side chain containing a hydroxyl group at C-10.

Molecular Formula C26H38O4
Molecular Weight 414.6 g/mol
CAS No. 88378-61-4
Cat. No. B1236545
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameActinopyrone C
CAS88378-61-4
Synonymsactinopyrone C
Molecular FormulaC26H38O4
Molecular Weight414.6 g/mol
Structural Identifiers
SMILESCCC1=C(OC(=C(C1=O)C)CC=C(C)CC=CC(=CC(C)C(C(=CC)C)O)C)OC
InChIInChI=1S/C26H38O4/c1-9-19(5)24(27)20(6)16-18(4)13-11-12-17(3)14-15-23-21(7)25(28)22(10-2)26(29-8)30-23/h9,11,13-14,16,20,24,27H,10,12,15H2,1-8H3/b13-11+,17-14+,18-16+,19-9+
InChIKeyKARZXNDNDLSNJC-NFDXLUQOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Actinopyrone C (CAS 88378-61-4): Procurement Guide for a Structurally Validated γ-Pyrone Polyketide


Actinopyrone C is a γ-pyrone polyketide antibiotic first isolated from the actinomycete Streptomyces pactum S12538 [1]. It is structurally related to piericidin A1 but is distinguished by its unique α-methoxy-γ-pyrone core and a C17 polyunsaturated side chain containing a hydroxyl group at C-10 [1]. The compound exhibits coronary vasodilating activity in anesthetized dogs and weak antimicrobial activity against select Gram-positive bacteria and dermatophytes [2]. Recent research has expanded its known sources to include marine-derived Streptomyces species and confirmed its absolute configuration via extensive spectroscopic analyses and ECD calculations [3].

γ-Pyrone polyketide with validated structure and absolute configuration
Reported coronary vasodilation model compound – supports cardiovascular signaling studies
Weak antimicrobial profile – avoids target confounding in vasoactive assays
Class-level structural differentiation from piericidins guides heterocyclic core comparison

Why Generic Substitution is Not Advisable for Actinopyrone C in Specialized Research


Actinopyrone C belongs to a class of γ-pyrone polyketides that share a common biosynthetic origin but diverge significantly in biological activity due to subtle structural variations. The presence of an α-methoxy group on the pyrone ring and the specific stereochemistry of the polyunsaturated side chain dictate the compound's interaction with molecular targets [1]. Unlike its close analog Actinopyrone A, which exhibits potent anti-Helicobacter pylori activity (MIC = 0.0001 µg/mL) and has been the subject of total synthesis efforts, Actinopyrone C demonstrates a distinct pharmacological profile with a pronounced coronary vasodilating effect and weak antibacterial activity [2]. These functional differences underscore that in-class compounds cannot be interchanged without altering experimental outcomes.

Class analog mismatch

Actinopyrone A exhibits potent anti‑H. pylori activity not shared by Actinopyrone C; class substitution may confound target‑specific readouts.

Core scaffold divergence

γ‑Pyrone core distinguishes Actinopyrone C from pyridine‑based piericidins; vasodilation mechanisms may not align with mitochondrial inhibition pathways.

Uncharacterized cytotoxicity

Cytotoxic profile remains unreported; not interchangeable with validated anticancer analogs such as PM050511 without preliminary screening.

Quantitative Evidence for Actinopyrone C Differentiation from Structural Analogs


Structural Differentiation: α-Methoxy-γ-Pyrone Core vs. Piericidin A1's Pyridine Ring

Actinopyrone C possesses an α-methoxy-γ-pyrone core (C26H38O4, MW 414.58), which distinguishes it from piericidin A1, which features a 4-hydroxypyridine ring system [1]. This fundamental structural difference places Actinopyrone C in the γ-pyrone class, whereas piericidin A1 is a pyridine derivative. The α-methoxy substitution on the pyrone ring is a key pharmacophore that influences both the compound's electronic properties and its interaction with biological targets [2].

Core scaffold identity
Class‑level
α‑Methoxy‑γ‑pyrone (Actinopyrone C) vs. 4‑hydroxypyridine (Piericidin A1); ~14 Da MW difference
Scaffold dictates functional assay selection; γ‑pyrone linked to vasodilation, not complex I inhibition
Structural assignment by NMR, MS, and chemical degradation
structural elucidation natural product chemistry biosynthetic gene cluster

Vasodilatory Activity: Actinopyrone C vs. In-Class Comparator Actinopyrone A

Actinopyrone C exhibits coronary vasodilating activity in anesthetized dogs, increasing coronary blood flow by 40-120% at intravenous doses of 0.1-1.0 mg/kg without causing significant hypotension [1]. While the original studies demonstrated that all three actinopyrones (A, B, and C) possess coronary vasodilating properties, direct quantitative comparisons between Actinopyrone C and its analogs in this model are not available in the primary literature [2]. However, subsequent studies have highlighted Actinopyrone A's potent and selective anti-Helicobacter pylori activity (MIC = 0.0001 µg/mL), an activity not reported for Actinopyrone C [3]. This functional divergence suggests that the vasodilatory effect is a class-level property, while the potent antibacterial activity is specific to Actinopyrone A.

Vasodilatory response
Class‑level
40–120% increase in coronary blood flow at 0.1–1.0 mg/kg IV (anesthetized dog model)
Supports coronary vasodilation endpoint studies; direct quantitative comparison with Actinopyrone A not available
Electromagnetic flowmeter measurement; class‑level vasoactive property
cardiovascular pharmacology coronary vasodilation in vivo pharmacology

Antimicrobial Spectrum: Actinopyrone C's Weak Gram-Positive Activity vs. Actinopyrone A's Potent Anti-H. pylori Effect

Actinopyrone C exhibits weak antimicrobial activity against certain Gram-positive bacteria and dermatophytes, as determined by standard agar dilution assays [1]. In stark contrast, Actinopyrone A demonstrates potent and selective activity against Helicobacter pylori with a minimum inhibitory concentration (MIC) of 0.0001 µg/mL, representing >10^6-fold selectivity over other tested bacteria [2]. No quantitative MIC data for Actinopyrone C against H. pylori or other specific pathogens have been reported in the primary literature. This functional dichotomy is attributed to structural differences in the polyunsaturated side chain, which likely govern target binding affinity and selectivity [3].

Antimicrobial potency
Reported
Actinopyrone C: weak Gram‑positive activity; Actinopyrone A: MIC 0.0001 µg/mL vs. H. pylori (>10⁶‑fold selectivity)
Actinopyrone C not suitable as anti‑H. pylori probe; choose Actinopyrone A for that target
Agar dilution vs. broth microdilution; cross‑study comparable
antimicrobial activity MIC determination antibiotic discovery

Cytotoxicity Profile: Actinopyrone C vs. Analog PM050511 (Compound 6)

Actinopyrone C itself has not been directly evaluated for cytotoxic activity in the primary literature. However, a closely related analog, PM050511 (compound 6), isolated from the same deep-sea hydrothermal vent-derived Streptomyces sp. SCSIO ZS0520, displayed notable cytotoxicity against six human cancer cell lines with IC50 values ranging from 0.26 to 2.22 µM [1]. The structural differences between Actinopyrone C and PM050511 include variations in the polyunsaturated side chain length and the degree of methylation, which are known to influence cytotoxicity within this class [1]. Actinopyrone D, another analog, has been identified as a downregulator of the molecular chaperone GRP78, inducing cell death under endoplasmic reticulum stress, an activity not yet associated with Actinopyrone C [2].

Cytotoxicity profile
Data to verify
No cytotoxicity data available for Actinopyrone C; analog PM050511: IC₅₀ 0.26–2.22 µM (6 cell lines)
Do not assume anticancer activity; analog data are not directly transferable
Requires independent screening before use in cytotoxicity assays
cytotoxicity anticancer activity cell line screening

Biosynthetic Accessibility: Actinopyrone C as a Substrate for Enzymatic Diversification

The actinopyrone biosynthetic gene cluster (atpn) lacks glycosyl- and methyltransferase genes, yet the final products of the pathway require these tailoring enzymes. Studies have identified that the mt3913 and gt723 genes, located remotely from the atpn cluster, encode the requisite methyltransferase and glycosyltransferase, respectively [1]. Actinopyrone C, as a known intermediate or congener in this pathway, represents a valuable substrate for enzymatic diversification. Using homologous glycosyltransferase GT1507, researchers have successfully generated 14 non-natural actinopyrone analogues, demonstrating the plasticity of this biosynthetic system [1]. This contrasts with Actinopyrone A, which has been the focus of total synthesis efforts due to its potent bioactivity, requiring a 9-step synthetic route from a silyl dienol ether [2].

Biosynthetic accessibility
Class‑level
Enzymatic diversification yields 14 non‑natural analogues; total synthesis of Actinopyrone A requires 9 linear steps
Supports chemoenzymatic library generation; structural‑activity relationship campaigns may prefer Actinopyrone C
Remote glycosyl‑ and methyltransferase genes identified
biosynthesis polyketide engineering glycosyltransferase

Optimal Research and Industrial Applications for Actinopyrone C Based on Differentiated Evidence


Cardiovascular Pharmacology: Investigating Coronary Vasodilation Mechanisms

Actinopyrone C is well-suited for studies examining coronary vasodilation in animal models, particularly where selective effects on cardiac vasculature are desired without significant hypotensive side effects [1]. Its observed ability to increase coronary blood flow by 40-120% at doses of 0.1-1.0 mg/kg IV in anesthetized dogs makes it a useful tool compound for probing vasoactive signaling pathways. Unlike Actinopyrone A, which exhibits confounding potent antibacterial activity, Actinopyrone C's weak antimicrobial profile allows researchers to attribute observed cardiovascular effects more directly to the compound's vasoactive properties [2].

Natural Product Chemistry: Structure Elucidation and Absolute Configuration Studies

Actinopyrone C serves as a reference standard for the structural characterization of newly discovered γ-pyrone polyketides. Its absolute configuration has been rigorously established using a combination of NMR, HR-ESI-MS, Mosher's method, and ECD calculations, correcting earlier assignments in the literature [1]. This validated stereochemical assignment makes Actinopyrone C a reliable comparator for determining the absolute configuration of novel actinopyrone congeners and related piericidin derivatives [2].

Biosynthetic Engineering: Substrate for Glycosyltransferase and Methyltransferase Diversification

Actinopyrone C is a valuable substrate for chemoenzymatic synthesis aimed at generating novel actinopyrone analogues. The identification of remote glycosyltransferase (gt723) and methyltransferase (mt3913) genes that tailor the actinopyrone scaffold enables the production of non-natural derivatives with potentially improved pharmacological properties [1]. Using homologous enzymes such as GT1507, researchers have already generated 14 novel analogues, demonstrating the utility of Actinopyrone C and its congeners as starting points for biosynthetic diversification campaigns [1].

Comparative Pharmacology: Differentiating γ-Pyrone vs. Pyridine Vasodilators

Actinopyrone C is an ideal compound for comparative studies designed to dissect the structure-activity relationships of vasodilatory natural products. Its α-methoxy-γ-pyrone scaffold contrasts with the 4-hydroxypyridine core of piericidin A1, a well-known mitochondrial complex I inhibitor [1]. By comparing the vasodilatory profiles of Actinopyrone C and piericidin A1 in parallel assays, researchers can delineate the specific contribution of the heterocyclic core to the observed cardiovascular effects, potentially uncovering novel mechanisms of action distinct from mitochondrial inhibition [2].

Application
Selection Property
Validation Focus
Cardiovascular model studies
Coronary vasodilation assay context
Coronary blood‑flow endpoint review
Natural product structural elucidation
Validated absolute configuration
Stereochemical assignment review
Biosynthetic pathway engineering
Enzymatic diversification substrate
Analogue generation and profiling
Comparative vasodilator research
γ‑Pyrone scaffold differentiation
Structure‑activity relationship endpoint review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for Actinopyrone C

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.